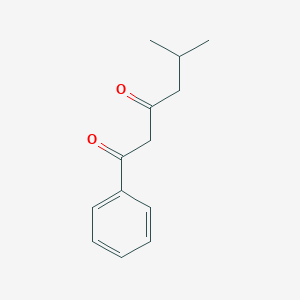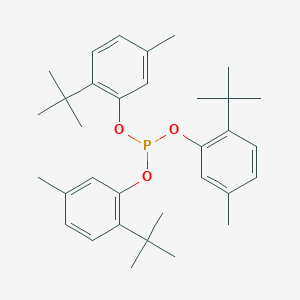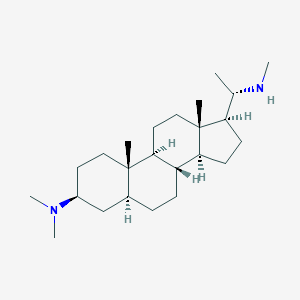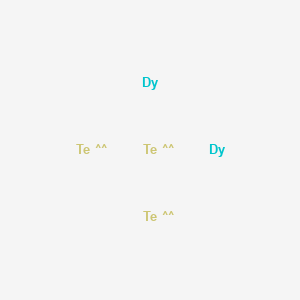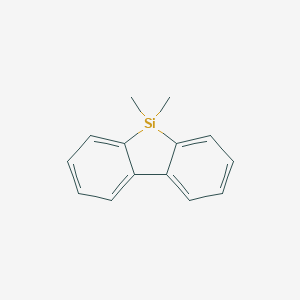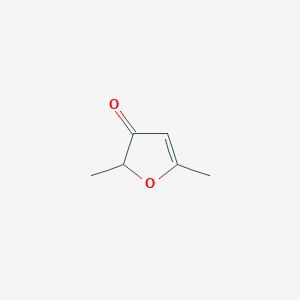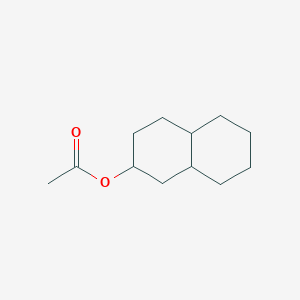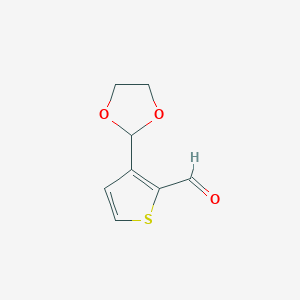
3-(1,3-二氧戊环-2-基)噻吩-2-甲醛
描述
3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde is a compound derived from thiophene, a heterocyclic compound. It has been studied for its unique chemical and physical properties, making it of interest in various scientific fields.
Synthesis Analysis
The synthesis of derivatives of thiophene-2-carbaldehyde involves various chemical reactions. For example, chalcones derived from thiophene-3-carbaldehyde have been synthesized using thiophene-3-carbaldehyde and an acetophenone derivative in ethanol with potassium hydroxide (Quoc et al., 2019). Another study demonstrated a facile synthesis of 3-aldehyde-2-substituted thiophene using a [3+2] cycloaddition of 1,4-dithiane-2,5-diol with ynal (Shi et al., 2015).
Molecular Structure Analysis
The molecular structure of thiophene-2-carbaldehyde derivatives has been extensively studied. For instance, the crystal and molecular structures of certain chalcones derived from thiophene-3-carbaldehyde were described, highlighting the influence of substituents on the planarity of the molecules (Quoc et al., 2019).
Chemical Reactions and Properties
Thiophene-2-carbaldehyde derivatives participate in various chemical reactions. A study on 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) found it to be a novel fluorescent sensor for ferric ion, indicating selective chemical interactions (Zhang et al., 2016).
Physical Properties Analysis
The physical properties of thiophene-2-carbaldehyde derivatives vary based on their molecular structure. For instance, the study of substituted thiophene-2-carbaldehydes revealed insights into their UV-Vis and fluorescence properties (Tokárová & Biathová, 2018).
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their structural characteristics. For example, the synthesis of 2-(Thiophen-3-yl)vinylphosphonic Acid showcased its distinct chemical behavior (Linzaga-Elizalde et al., 2009).
科学研究应用
材料化学:使用取代的噻吩-2-甲醛合成的噻吩取代的双(5,4-d)噻唑表现出与材料化学相关的显着特性。它们在有机溶剂中的溶解性以及结构与物理化学性质(特别是紫外-可见光和荧光)之间的关系非常重要(托卡罗娃和比亚托娃,2018).
荧光传感器:5-(N-乙基咔唑-3-基)噻吩-2-甲醛(ECTC)已被开发为一种新型的铁离子(Fe3+)荧光传感器,显示出很强的荧光猝灭。这种特异性和灵敏性使其成为分析化学中的重要工具(张等,2016).
抗菌活性:使用噻吩-2-甲醛衍生物合成的壳聚糖席夫碱对多种细菌和真菌表现出抗菌活性。这凸显了它们在开发新型抗菌剂方面的潜力(哈梅德等,2020).
缓蚀:噻吩衍生物(如噻吩-2-甲醛肟)已被用作酸性环境中铝合金的缓蚀剂。它们的效率和作用机制是工业应用中的关键兴趣领域(阿鲁斯等,2022).
药物合成:噻吩-2-甲醛的对映选择性烯丙基化已被用于合成药物中的关键中间体,例如度洛西汀的甲醛总合成(莫特洛赫等人,2014).
抗氧化剂和抗菌剂:使用噻吩-2-甲醛合成新型查耳酮衍生物已显示出有希望的抗氧化和抗菌活性,表明其在药物化学应用中的潜力(戈皮等,2016).
有机合成:该化合物已用于各种有机合成工艺中,展示了其在为不同应用创建复杂有机分子方面的多功能性(多布雷斯等,1998).
属性
IUPAC Name |
3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-5-7-6(1-4-12-7)8-10-2-3-11-8/h1,4-5,8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVGDDQWOXDTOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(SC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467707 | |
| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde | |
CAS RN |
13250-83-4 | |
| Record name | 3-(1,3-Dioxolan-2-yl)-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




